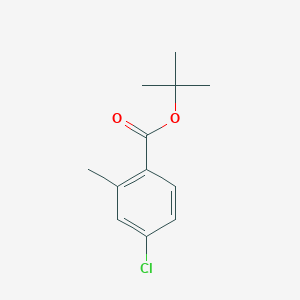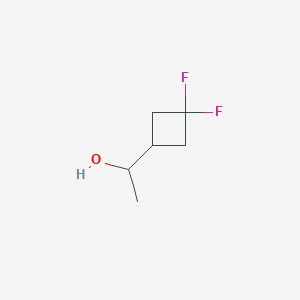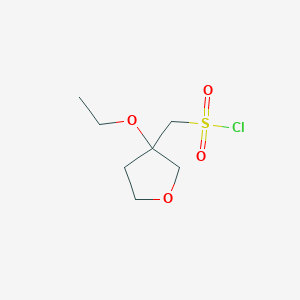
Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate
概要
説明
Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate is a chemical compound with the molecular formula C11H9BrN2O2 It is a derivative of benzoic acid, featuring a bromine atom and an imidazole ring attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate typically involves the following steps:
Bromination: The starting material, methyl benzoate, undergoes bromination to introduce a bromine atom at the meta position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Imidazole Substitution: The brominated intermediate is then reacted with imidazole in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the bromine atom or to modify the imidazole ring using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or DMSO.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (CH3CN) or dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol (EtOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dehalogenated or reduced imidazole derivatives.
科学的研究の応用
Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting imidazole receptors or enzymes.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: The compound is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s biological activity. The bromine atom can also participate in halogen bonding, further affecting the compound’s interactions with molecular targets.
類似化合物との比較
Methyl 3-bromo-4-(1h-imidazol-1-yl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(1h-imidazol-1-yl)benzoate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Methyl 3-chloro-4-(1h-imidazol-1-yl)benzoate: Contains a chlorine atom instead of bromine, leading to variations in chemical and physical properties.
Methyl 3-bromo-4-(1h-pyrazol-1-yl)benzoate:
These comparisons highlight the unique properties of this compound, such as its specific reactivity patterns and potential for diverse applications in various fields.
特性
IUPAC Name |
methyl 3-bromo-4-imidazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-11(15)8-2-3-10(9(12)6-8)14-5-4-13-7-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLBEPCSLPBWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1434809.png)

![3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1434811.png)


![Methyl 2-{2-[(tert-butoxy)methyl]phenyl}acetate](/img/structure/B1434819.png)

![1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B1434822.png)
![ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride](/img/structure/B1434823.png)



